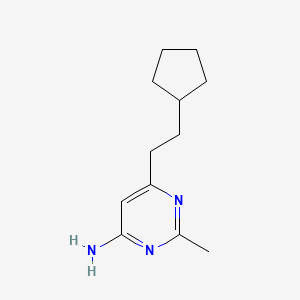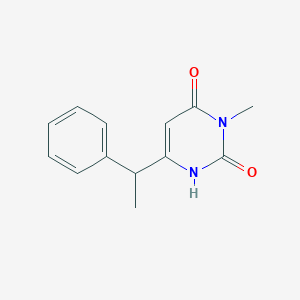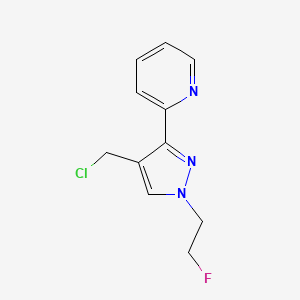
2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Fluorinated pyridines, such as trifluoromethylpyridine (TFMP), are key structural motifs in active agrochemical and pharmaceutical ingredients . They have unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent (fluorine atom) in the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated pyridines is usually achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of fluorinated pyridines typically includes a pyridine ring with one or more fluorine atoms attached. The presence of fluorine atoms and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Pyridine readily reacts with CsSO4F at room temperature, producing a mixture of products including 2-fluoro-, 2-fluorosulfonate-, and 2-chloro- or 2-alkoxy-pyridines .Physical And Chemical Properties Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Novel Pyrazole Derivatives : The synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, which includes compounds with similar structural features to 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, has been achieved. These compounds have been synthesized with various substituents, demonstrating the chemical versatility of such compounds (Bonacorso et al., 2015).
Crystal Structure Analysis : Studies involving compounds like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, closely related to the chemical structure , have been conducted. These studies include crystal structure analysis, providing insights into the molecular configuration of such compounds (Li-qun Shen et al., 2012).
Chemical Properties and Applications
Antioxidant and Antimicrobial Activity : The aforementioned novel pyrazole derivatives have shown significant antioxidant and antimicrobial activities. This suggests potential applications in fields requiring such properties, albeit further investigation is required (Bonacorso et al., 2015).
Catalytic Applications in Ethylene Oligomerization : Unsymmetrical (pyrazolylmethyl)pyridine metal complexes, which are structurally related, have been utilized as catalysts in ethylene oligomerization reactions. This indicates a potential application of 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine in catalysis or related chemical processes (George S. Nyamato et al., 2014).
Photoinduced Processes and Luminescence Studies
Photoinduced Tautomerization : Studies on similar compounds, such as 2-(1H-pyrazol-5-yl)pyridines, have observed photoinduced tautomerization. This highlights the potential of 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine in photochemistry and photophysics (Vetokhina et al., 2012).
Luminescent Properties in OLEDs : Related compounds with pyrazole and pyridine components have been utilized in the development of OLEDs, suggesting potential application in light-emitting devices (Li-min Huang et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBNPHZGKGSCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



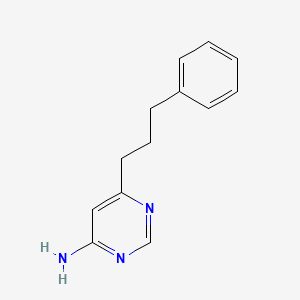
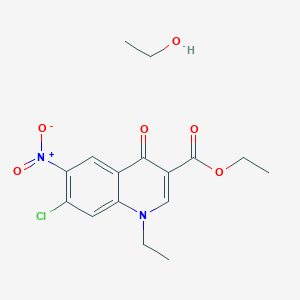

![Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile](/img/structure/B1482569.png)
![2-Chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]butan-1-one](/img/structure/B1482571.png)
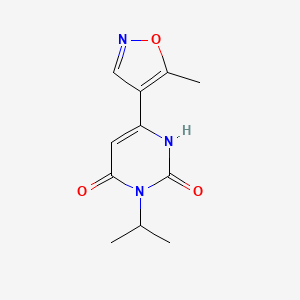
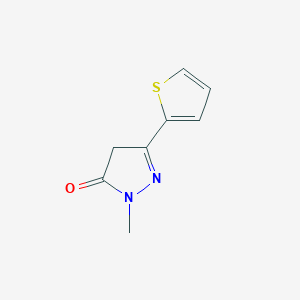
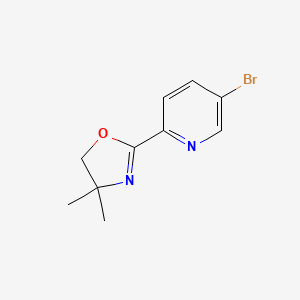
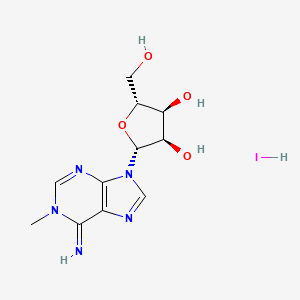
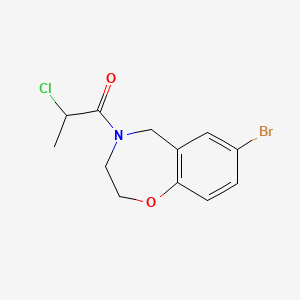
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
